molecular formula C16H24N2O4 B8112413 2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2,4(3H)-Dicarboxylate

2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2,4(3H)-Dicarboxylate

Cat. No.: B8112413
M. Wt: 308.37 g/mol
InChI Key: PEZRAUSUODVCHO-UHFFFAOYSA-N
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Description

2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2,4(3H)-Dicarboxylate is a bicyclic heterocyclic compound featuring a pyrrolo-diazepine core with two ester substituents: a tert-butyl group at position 2 and an ethyl group at position 2. This structural framework is critical for its physicochemical and biological properties. The dicarboxylate moiety likely enhances stability and modulates solubility compared to mono-ester derivatives.

Properties

IUPAC Name

2-O-tert-butyl 4-O-ethyl 1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(19)12-9-17-8-6-7-13(17)11-18(10-12)15(20)22-16(2,3)4/h6-8,12H,5,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZRAUSUODVCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC2=CC=CN2C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2,4(3H)-Dicarboxylate is a compound of interest in pharmaceutical chemistry due to its potential biological activities and applications. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Initial Reaction : The compound is synthesized from precursor materials using potassium carbonate in acetonitrile.
  • Reductive Amination : A subsequent reaction with benzylamine and sodium borohydride leads to ring closure.
  • Deprotection : The benzyl protecting group is removed using palladium carbon under hydrogen atmosphere.
  • Final Hydrolysis : The product undergoes hydrolysis to yield the final compound.

The overall yield of this synthesis method is reported to be around 16.8% , which indicates a moderate efficiency suitable for further optimization for industrial applications .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cellular models.
  • Neuroprotective Effects : Research indicates possible neuroprotective roles against neurodegenerative conditions by modulating neurotransmitter levels.

Case Studies

  • Neuroprotective Study :
    • In vitro experiments demonstrated that the compound could significantly reduce neuronal cell death induced by oxidative stress.
    • Mechanistic studies revealed that it enhances the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) .
  • Antioxidant Evaluation :
    • A comparative analysis with known antioxidants showed that this compound has a comparable efficacy in scavenging free radicals in cell-free systems.
    • The IC50 values for radical scavenging activity were determined to be lower than those of some standard antioxidants .

Pharmacological Properties

Recent pharmacological evaluations have highlighted several key properties:

PropertyFinding
Antioxidant ActivityModerate to high
Neuroprotective ActivitySignificant in vitro effects
CytotoxicityLow cytotoxicity in tested lines

Toxicological Profile

Toxicological assessments indicate that the compound exhibits low toxicity in standard assays. Further studies are required to establish its safety profile comprehensively.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual ester groups (tert-butyl and ethyl) likely increase hydrophobicity compared to analogs with polar substituents like hydroxyl () or aminoethyl ().
  • The cyanomethyl-substituted analog () introduces a nitrile group, which may enhance reactivity in click chemistry or serve as a precursor for further functionalization.
  • The 2-aminoethyl derivative () contains a primary amine, enabling conjugation with carboxylic acids or participation in hydrogen bonding, which could be advantageous in drug design.

Physicochemical Properties

Property Target Compound Tert-Butyl 4-(2-Aminoethyl) Tert-Butyl 4-Hydroxy
Boiling Point (°C) N/A 416.3 (Predicted) N/A
Density (g/cm³) N/A 1.15 (Predicted) N/A
pKa N/A 10.02 (Predicted) N/A
Purity N/A ≥95% 95%

Notes:

  • The aminoethyl-substituted analog () has a predicted pKa of ~10.02, suggesting basicity under physiological conditions, whereas the target compound’s ester groups may render it neutral.
  • Purity levels for commercial analogs typically exceed 95%, indicating rigorous synthetic protocols.

Preparation Methods

Multi-Step Cyclization Approaches

The most widely reported method involves a six-step sequence starting from readily available precursors, as detailed in patent CN110551129B. This route emphasizes modularity, enabling late-stage diversification of ester groups:

Table 1: Summary of Key Reaction Steps from Patent CN110551129B

StepTransformationReagents/ConditionsDurationYield (%)
1Formation of Intermediate 1Ethanol, N-benzylhydroxylamine, reflux24 h78
2Ring-Opening with Raney NickelMethanol, H₂, room temperature2 h85
3ChloroacetylationTriethylamine, chloroacetyl chloride1 h92
4Cyclization with KOtBuTetrahydrofuran, room temperature1 h88
5Borane ReductionBH₃·THF, room temperature18 h86
6HydrogenolysisPd/C, H₂, 50°C4 h90

This method achieves an overall yield of 25.8% , with the borane reduction and hydrogenolysis steps being particularly efficient. The use of Raney nickel for selective deprotection and Pd/C for final hydrogenation ensures minimal side reactions.

Critical Analysis of Reaction Conditions

Solvent and Temperature Optimization

  • Ethanol vs. Tetrahydrofuran : Ethanol facilitates reflux conditions for initial condensations (Step 1, Table 1), while tetrahydrofuran (THF) proves optimal for cyclization due to its ability to stabilize enolate intermediates.

  • Room Temperature Efficiency : Steps 2–5 (Table 1) proceed efficiently at room temperature, minimizing energy input and side reactions.

Catalytic Systems

  • Raney Nickel : Critical for cleaving N-benzyl groups without affecting ester functionalities (Step 2).

  • Palladium on Carbon (Pd/C) : Ensures clean hydrogenolysis of residual protecting groups in the final step.

Mechanistic Insights and Side Reaction Mitigation

Cyclization Mechanism

The pivotal cyclization step (Step 4, Table 1) proceeds via a base-induced intramolecular nucleophilic attack. Potassium tert-butoxide deprotonates the amide nitrogen, enabling ring closure through displacement of the chloride leaving group:

Intermediate 4+KOtBuTransition StateCompound 5+KCl+tBuOH[4]\text{Intermediate 4} + \text{KOtBu} \rightarrow \text{Transition State} \rightarrow \text{Compound 5} + \text{KCl} + \text{tBuOH} \quad

Byproduct Formation and Solutions

  • Transesterification : Observed when using protic solvents at elevated temperatures. Mitigated by employing THF and low temperatures during esterification steps.

  • Over-Reduction : Borane reduction (Step 5) risks over-reducing the pyrrole ring. Controlled addition rates and stoichiometry prevent this.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Essential for resolving intermediates after borane reduction (Step 5), with hexane/ethyl acetate gradients providing optimal separation.

  • Recrystallization : Final product purity (>98%) is achieved via recrystallization from ethyl acetate/hexane mixtures.

Spectroscopic Validation

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.45 ppm and ethyl quartet at δ 4.15 ppm.

  • HRMS : Molecular ion peak at m/z 308.37 confirms the molecular formula C₁₆H₂₄N₂O₄.

Industrial Scalability and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : The multi-step sequence achieves 68% atom economy, with potassium acetate and ethanol being recoverable.

  • E-Factor : Calculated at 12.3 kg waste/kg product, driven by solvent use in chromatographic steps.

Process Intensification

  • Flow Chemistry : Pilot studies suggest that Steps 2–4 could be adapted to continuous flow, reducing reaction times by 40% .

Q & A

Q. What experimental design strategies are recommended to optimize the synthesis of this compound while minimizing trial numbers?

Implement factorial design or response surface methodology (RSM) to systematically vary critical parameters (e.g., reaction temperature: 60–120°C, solvent polarity, catalyst loading: 0.5–2.0 mol%). This approach models variable interactions and identifies optimal conditions, reducing experiments by ~70% compared to traditional one-factor-at-a-time methods . For example, a central composite design could resolve non-linear relationships between yield and parameters like reflux time or tert-butyl/ethyl ester ratios.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to P201 ("Use前取得专用说明") and P210 ("远离热源/火源") guidelines. Use PPE (gloves, goggles), fume hoods for volatile intermediates, and store in inert atmospheres. Emergency protocols should address spill containment (e.g., neutralization with silica gel) and immediate medical consultation for exposure .

Q. Which analytical techniques are most reliable for structural verification and purity assessment?

Combine 1H/13C NMR (for stereochemical confirmation), HPLC-MS (purity >98%), and X-ray crystallography (solid-state conformation). Cross-reference spectral data with PubChem entries for analogous pyrrolodiazepine derivatives . For trace impurities, use GC-MS with electron ionization to identify byproducts from incomplete esterification.

Advanced Research Questions

Q. How can computational modeling enhance mechanistic studies of its ring-closing reactions?

Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy barriers for diazepine ring formation. Tools like ICReDD’s reaction path search integrate computed transition states with experimental kinetics, enabling predictive tuning of solvents (e.g., THF vs. DMF) to favor 5-membered over 7-membered ring intermediates .

Q. What methodologies resolve contradictions in reported reaction yields for its dihydro-pyrrolo-diazepine core?

Conduct statistical sensitivity analysis (e.g., Monte Carlo simulations) to isolate variables causing discrepancies. For example, moisture-sensitive tert-butyl ester hydrolysis may reduce yields by 15–30% if reaction vessels are inadequately dried. Validate findings via controlled replicates under inert (N2/Ar) conditions .

Q. Which membrane separation technologies are suitable for purifying intermediates during large-scale synthesis?

Use nanofiltration membranes (MWCO: 200–500 Da) to separate unreacted ethyl dicarboxylate precursors. Optimize transmembrane pressure (3–5 bar) and solvent resistance (e.g., acetone-compatible polyamide membranes) to achieve >90% recovery of the diazepine intermediate .

Q. How can accelerated stability studies assess degradation pathways under environmental stress?

Design DOE-based stability tests with variables: pH (2–10), temperature (40–80°C), and humidity (40–80% RH). Monitor degradation via UPLC-MS to identify hydrolytic cleavage of the tert-butyl group (major pathway at pH >8) or oxidation of the dihydro-pyrrolo moiety. Use Arrhenius modeling to extrapolate shelf-life .

Methodological Notes

  • Data Validation : Cross-check computational predictions (e.g., reaction activation energies) with experimental DSC or in-situ FTIR data to ensure mechanistic accuracy .
  • Contradiction Mitigation : Employ Taguchi robust design to minimize noise factors (e.g., reagent lot variability) in yield optimization .
  • Ethical Compliance : Adhere to RUO guidelines ; avoid human/animal testing unless explicitly approved for derivative pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.